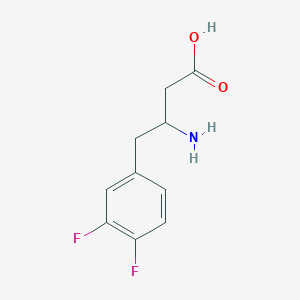

3-Amino-4-(3,4-difluorophenyl)butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide 3-amino-4-(3,4-difluorophényl)butyrique : est un composé organique de formule moléculaire C10H11F2NO2. Il s'agit d'un dérivé de l'acide butyrique, où le squelette de l'acide butyrique est substitué par un groupe amino en position trois et un groupe difluorophényl en position quatre.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 3-amino-4-(3,4-difluorophényl)butyrique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Matériau de départ : La synthèse commence avec du 3,4-difluorobenzaldéhyde disponible dans le commerce.

Formation de l'intermédiaire : L'aldéhyde subit une réaction de condensation avec le nitrométhane en présence d'une base pour former un intermédiaire nitroalcène.

Réduction : Le nitroalcène est ensuite réduit en amine correspondante à l'aide d'un agent réducteur tel que l'hydrogène en présence d'un catalyseur au palladium.

Méthodes de production industrielle

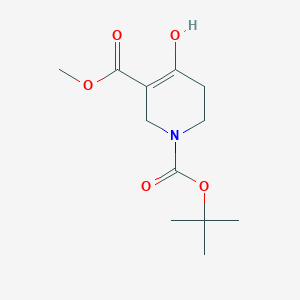

Pour la production à l'échelle industrielle, le processus est optimisé pour des rendements et une pureté plus élevés. Cela implique souvent l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et une meilleure évolutivité. L'utilisation de groupes protecteurs, tels que le Boc (tert-butoxycarbonyle), pendant la synthèse peut également améliorer la stabilité des intermédiaires et améliorer le rendement global .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3-amino-4-(3,4-difluorophényl)butyrique peut subir différents types de réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro correspondants.

Réduction : Le composé peut être réduit pour former des amines ou d'autres dérivés réduits.

Substitution : Le groupe difluorophényl peut participer à des réactions de substitution aromatique électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur au palladium est couramment utilisé pour les réactions de réduction.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe amino peut produire des dérivés nitroso ou nitro, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle difluorophényl .

4. Applications de la recherche scientifique

L'acide 3-amino-4-(3,4-difluorophényl)butyrique a plusieurs applications en recherche scientifique :

Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.

Synthèse organique : Le composé sert de bloc de construction pour la synthèse de molécules organiques plus complexes.

Études biologiques : Il est utilisé dans des études qui examinent les effets des composés fluorés sur les systèmes biologiques.

Applications industrielles : Le composé est utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-amino-4-(3,4-difluorophényl)butyrique implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe difluorophényl peut participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .

Applications De Recherche Scientifique

3-Amino-4-(3,4-difluorophenyl)butyric acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

Industrial Applications: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of 3-Amino-4-(3,4-difluorophenyl)butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 3-amino-4-(2,4,5-trifluorophényl)butyrique : Ce composé présente des caractéristiques structurales similaires, mais avec un atome de fluor supplémentaire, ce qui peut modifier sa réactivité et son activité biologique.

Acide 3-amino-4-(3,5-difluorophényl)butyrique : Ce composé diffère par la position des atomes de fluor sur le cycle phényle, ce qui peut affecter ses propriétés chimiques et ses interactions.

Unicité

L'acide 3-amino-4-(3,4-difluorophényl)butyrique est unique en raison du positionnement spécifique des atomes de fluor sur le cycle phényle, ce qui peut influencer ses propriétés électroniques et sa réactivité. Cela en fait un composé précieux pour le développement de nouveaux produits pharmaceutiques et de matériaux ayant des propriétés sur mesure .

Propriétés

IUPAC Name |

3-amino-4-(3,4-difluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHJWUKHUZUWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)

![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)

![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)

![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)